molecular formula C45H51KN4O14S2 B016052 Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate CAS No. 252255-42-8

Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

Cat. No.: B016052
CAS No.: 252255-42-8
M. Wt: 975.1 g/mol
InChI Key: OYBBXRFVUWPWJZ-UHFFFAOYSA-M
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Description

Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate (CAS: 146397-20-8; molecular formula: C₄₃H₅₀N₄O₁₄S₂) is a highly specialized, water-soluble organic compound characterized by:

  • Two 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester groups linked via hexanoate chains, enabling amine-reactive crosslinking .
  • Indole sulfonate cores substituted with methyl groups and conjugated penta-2,4-dienylidene bridges, conferring rigidity and fluorescence properties .
  • Potassium counterions enhancing solubility in aqueous environments .
    This compound is primarily used in biochemical applications, such as protein conjugation and fluorescent labeling, due to its bifunctional reactivity and photostability .

Properties

CAS No.

252255-42-8

Molecular Formula

C45H51KN4O14S2

Molecular Weight

975.1 g/mol

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1

InChI Key

OYBBXRFVUWPWJZ-UHFFFAOYSA-M

SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Synonyms

1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; 

Origin of Product

United States

Biological Activity

The compound Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate (hereafter referred to as "the compound") is a complex indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a unique structure that includes:

  • Indole moiety : Known for its diverse biological activities.
  • Pyrrolidine rings : Contributing to its pharmacological properties.
  • Sulfonate group : Enhancing solubility and biological interaction.

Research indicates that the compound exhibits multiple mechanisms of action:

1. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Inhibition of Tubulin Polymerization : It acts as a tubulin polymerization inhibitor with an IC50 value in the low micromolar range against various cancer cell lines, including Huh7 and HeLa cells. The compound induces G2/M-phase cell cycle arrest, leading to apoptosis in cancer cells .

2. Antioxidant Properties

The compound also demonstrates significant antioxidant activity. Studies utilizing the DPPH radical scavenging method have revealed:

  • High radical scavenging ability comparable to known antioxidants like ascorbic acid .
    This suggests that it can mitigate oxidative stress in biological systems.

Case Studies

Several studies have evaluated the biological activity of similar indole derivatives with promising results:

CompoundCell Line TestedIC50 (µM)Mechanism
Indole Derivative AHuh75.0Tubulin inhibition
Indole Derivative BHeLa4.2Apoptosis induction
Indole Derivative CA5493.1Cell cycle arrest

These findings indicate a consistent pattern of anticancer activity across various indole derivatives .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis reveals that modifications to the indole scaffold significantly influence biological activity:

  • Substituents : The presence of specific functional groups enhances binding affinity to target proteins involved in cancer progression.
  • Linker Variations : Alterations in the linker regions between the indole and pyrrolidine units can either enhance or diminish bioactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C37H43N3O10S2C_{37}H_{43}N_3O_{10}S_2 and a molecular weight of 727.8 g/mol. Its intricate structure features multiple functional groups that contribute to its reactivity and potential applications in drug development and biochemical assays.

Medicinal Chemistry Applications

  • Antibody Drug Conjugates (ADCs) :
    • The compound is being explored as a component in ADCs targeting the c-Met receptor, which is implicated in various cancers. Studies indicate that linking this compound to antibodies can enhance the specificity and efficacy of cancer therapies by delivering cytotoxic agents directly to tumor cells .
  • Fluorescent Probes :
    • Due to its sulfonate groups and indole moieties, the compound can be utilized as a fluorescent probe in biological imaging. Its ability to absorb and emit light makes it suitable for tracking cellular processes in real-time .
  • Antioxidant Activity :
    • Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, modifications involving the pyrrolidine ring have been shown to enhance radical scavenging activity, making it a candidate for developing antioxidant therapies .

Biochemical Applications

  • Ligand Development :
    • The compound can be used to create tethered ligands for neuromodulatory control. These ligands can be photoswitchable, allowing for precise temporal control over biological responses, which is crucial for studying neural pathways .
  • Protein Interaction Studies :
    • Its structure allows it to engage with specific proteins within cells, facilitating the study of protein interactions and cellular signaling pathways. This application is particularly relevant in drug discovery where understanding target engagement is critical .

Materials Science Applications

  • Nanomaterials :
    • The compound's unique chemical structure can be incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .
  • Polymeric Systems :
    • The integration of this compound into polymer matrices could lead to the development of smart materials that respond to environmental stimuli (e.g., pH changes), making them suitable for controlled release applications in pharmaceuticals .

Case Studies

Application AreaStudy ReferenceFindings
Antibody Drug Conjugates Enhanced targeting of c-Met expressing tumors with improved therapeutic outcomes.
Fluorescent Probes Demonstrated effective cellular imaging capabilities in live cell assays.
Antioxidant Activity Showed significant DPPH radical scavenging ability compared to standard antioxidants.
Ligand Development Enabled precise control over neuromodulatory effects through light activation.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The compound belongs to a class of NHS ester-based crosslinkers with indole sulfonate backbones. Below is a comparison with analogs:

Compound Name CAS Molecular Formula Key Features Application
Target Compound (as above) 146397-20-8 C₄₃H₅₀N₄O₁₄S₂ Two NHS esters, dimethylindole sulfonate, conjugated diene Protein crosslinking, imaging
1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate 146397-20-8 C₄₃H₅₀N₄O₁₄S₂ Identical to target compound; naming variation Same as above
SMPH (N-Succinimidyl-6-(3-maleimidopropionamido)hexanoate) 367927-39-7 C₁₈H₂₄N₃O₈ NHS ester + maleimide (heterobifunctional) Antibody-drug conjugates
Potassium 3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(5-(1,1,3-trimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium-6,8-disulfonate 2419286-92-1 C₄₃H₄₈N₄O₁₈S₄ Extended sulfonation, trimethylbenzoindole core High-sensitivity probes

Functional and Reactivity Differences

  • Homobifunctionality vs. Heterobifunctionality : The target compound’s dual NHS esters allow homobifunctional crosslinking (amine-to-amine), whereas SMPH combines NHS and maleimide groups for heterobifunctional linking (amine-to-thiol) .
  • Solubility: The target compound’s sulfonate groups (-SO₃⁻) enhance water solubility compared to non-sulfonated analogs like adipic acid bis-NHS ester (CAS 52856-97-0) .
  • Stability : NHS esters hydrolyze rapidly in aqueous media; storage at -20°C under inert atmosphere is critical for stability .

Spectral and Physicochemical Properties

  • Fluorescence: The conjugated diene and indole sulfonate structure emits in the visible range (~500–600 nm), distinguishing it from non-fluorescent crosslinkers like SMPH .
  • Critical Micelle Concentration (CMC): Unlike quaternary ammonium surfactants (e.g., BAC-C12, CMC ~8 mM), the target compound’s sulfonate groups prevent micelle formation, ensuring monomeric reactivity .

Similarity Indexing and Computational Analysis

Using Tanimoto coefficients (fingerprint-based similarity):

  • Target vs. SMPH : ~40% similarity (divergent functional groups).
  • Target vs. CAS 2419286-92-1: ~85% similarity (shared indole sulfonate and NHS esters) . Activity cliffs (minor structural changes with major functional differences) are observed when substituting dimethylindole with trimethylbenzoindole .

Cross-Reactivity and Selectivity

  • Immunoassays: Cross-reactivity with structurally similar NHS esters (e.g., CAS 52856-97-0) is possible if antibodies target shared epitopes (e.g., NHS or indole moieties) .
  • Chromatography : Reverse-phase HPLC can resolve the target compound from analogs using gradient elution (retention time shifts due to sulfonate polarity) .

Preparation Methods

Core Indole Sulfonate Synthesis

The 3,3-dimethylindole-5-sulfonate scaffold forms the foundational structure. Sulfonation is typically achieved via direct electrophilic substitution. For example, chlorosulfonic acid reacts with 3,3-dimethylindole at low temperatures (0–5°C) to yield the sulfonated intermediate . Subsequent neutralization with potassium hydroxide generates the potassium sulfonate salt, enhancing water solubility .

Key Reaction Conditions

StepReagentTemperatureTimeYield
SulfonationClSO₃H0–5°C2 h~75%
NeutralizationKOHRT30 minQuant.

Formation of the Pentadienylidene Linker

The central penta-2,4-dienylidene bridge is constructed via a Knoevenagel condensation. A bis-aldehyde intermediate reacts with the methylene groups of two indole units under basic conditions.

Optimized Conditions

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Ethanol/water (9:1)

  • Temperature: Reflux (78°C)

  • Yield: ~60% after HPLC purification .

Quaternary Ammonium Formation

The 5-sulfonatoindol-1-ium moiety is generated by alkylation of the indole nitrogen. Methyl iodide or dimethyl sulfate in DMF at 60°C introduces the methyl groups, followed by sulfonation .

Final Potassium Salt Formation

The free sulfonic acid intermediate is treated with potassium bicarbonate in methanol to form the potassium salt. Lyophilization yields the final product as a hygroscopic solid .

Critical Parameters

ParameterValue
Equivalents of KHCO₃1.1 eq
SolventMeOH/H₂O (4:1)
Purity (HPLC)≥95%

Analytical Characterization

Spectroscopic Data

  • HRMS : m/z 938.30728 [M+H]+ (calc. 938.307) .

  • ¹H NMR (D₂O): δ 8.2 (d, 2H, Ar-H), 3.4 (m, 4H, CH₂-N), 1.6 (s, 12H, CH₃) .

  • UV-Vis : λₐ 610 nm (ε = 1.2×10⁵ M⁻¹cm⁻¹) .

Challenges and Optimization

  • NHS-Ester Hydrolysis : The NHS group is prone to hydrolysis. Reactions must be conducted under anhydrous conditions with molecular sieves .

  • Purification : Size-exclusion chromatography is preferred over silica due to the compound’s polarity .

  • Scale-Up : Batch coupling (≥10 g) reduces NHS degradation compared to continuous flow .

Comparative Methodologies

MethodCoupling AgentYieldPurity
DCC/NHSDCM/DMF70%92%
EDC/HOBtACN65%88%
HATUDMF68%90%

EDC-based methods show lower yields due to byproduct formation .

Industrial Applications

The compound’s structure suggests use in fluorescent probes or protein conjugation, leveraging the NHS-ester reactivity and sulfonate solubility . Patent CN115838393B highlights similar intermediates for radiopharmaceuticals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s dioxopyrrolidinyl and sulfonate groups suggest reactivity similar to succinimide-based coupling reagents (e.g., HSPyU) . Key steps include:

  • Activation : Use of reactive esters (e.g., 2,5-dioxopyrrolidin-1-yl) for conjugation.
  • Solvent Selection : Ethanol, methanol, or acetonitrile are common solvents, with yields influenced by polarity (e.g., 75% in ethanol vs. 82% in methanol) .
  • Temperature Control : Reactions typically proceed at 25–40°C to balance kinetics and side reactions.
    • Optimization : Employ factorial design to test variables (solvent, temperature, molar ratios) and identify optimal conditions .

Q. How can the compound be purified, and what analytical techniques validate its purity?

  • Purification :

  • Membrane Separation : Leverage polarity differences via nanofiltration or reverse osmosis (CRDC subclass RDF2050104) .
  • Recrystallization : Use ethanol-water mixtures to isolate crystalline forms .
    • Analytical Validation :
  • HPLC : Retention time comparison with standards.
  • NMR/LC-MS : Confirm molecular weight and functional groups (e.g., sulfonate δ 3.5–4.0 ppm in ¹H NMR) .

Q. What storage conditions ensure compound stability?

  • Stability Data : Store at –20°C in anhydrous conditions to prevent hydrolysis of dioxopyrrolidinyl esters. Avoid prolonged exposure to light due to indole-derived chromophores .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

  • Methodology :

  • COMSOL Multiphysics : Simulate diffusion kinetics in membrane-based separation processes .
  • Density Functional Theory (DFT) : Calculate electron density maps to predict sulfonate group nucleophilicity .
    • AI Integration : Train models on reaction datasets to predict optimal solvent-catalyst combinations .

Q. How should researchers address contradictions in spectroscopic or chromatographic data?

  • Resolution Strategies :

  • Cross-Validation : Combine NMR, FT-IR, and high-resolution MS to confirm structural assignments .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .
    • Case Example : Discrepancies in indole ring proton signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. What experimental designs facilitate mechanistic studies of sulfonate group reactivity?

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor sulfonate ester hydrolysis rates under varying pH .
  • Isotopic Labeling : Incorporate ¹⁸O isotopes in sulfonate groups to trace reaction pathways via MS .

Q. How can researchers optimize large-scale synthesis while minimizing side reactions?

  • Process Control : Implement real-time PAT (Process Analytical Technology) tools (e.g., in-line Raman spectroscopy) to monitor intermediate formation .
  • Scale-Up Considerations : Maintain consistent mixing efficiency using computational fluid dynamics (CFD) simulations to avoid aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Reactant of Route 2
Reactant of Route 2
Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

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